

Application Notes and Protocols for Dac590 Combination Therapies

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Compound of Interest

Compound Name: Dac590

Cat. No.: B15612369

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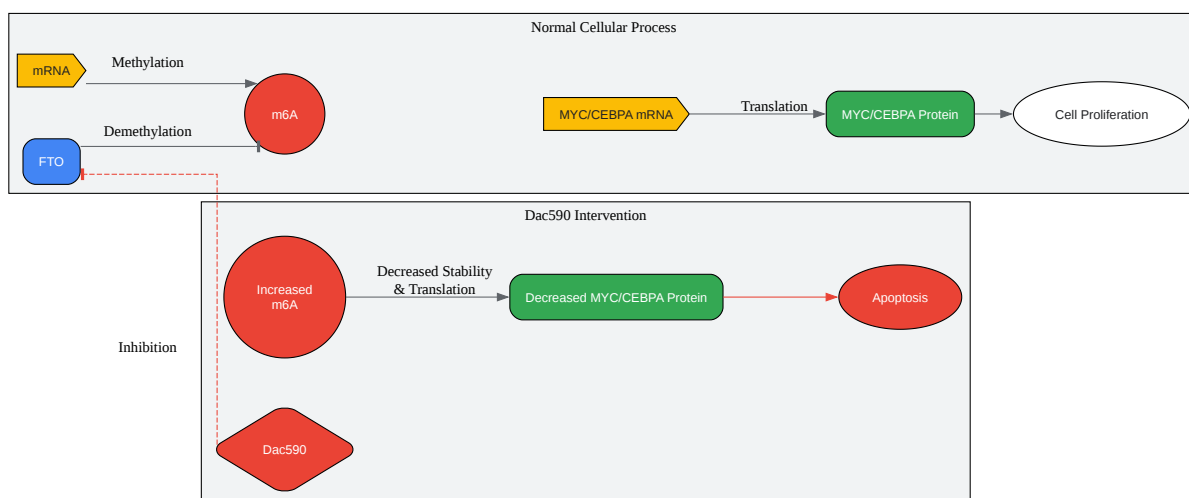
For Researchers, Scientists, and Drug Development Professionals

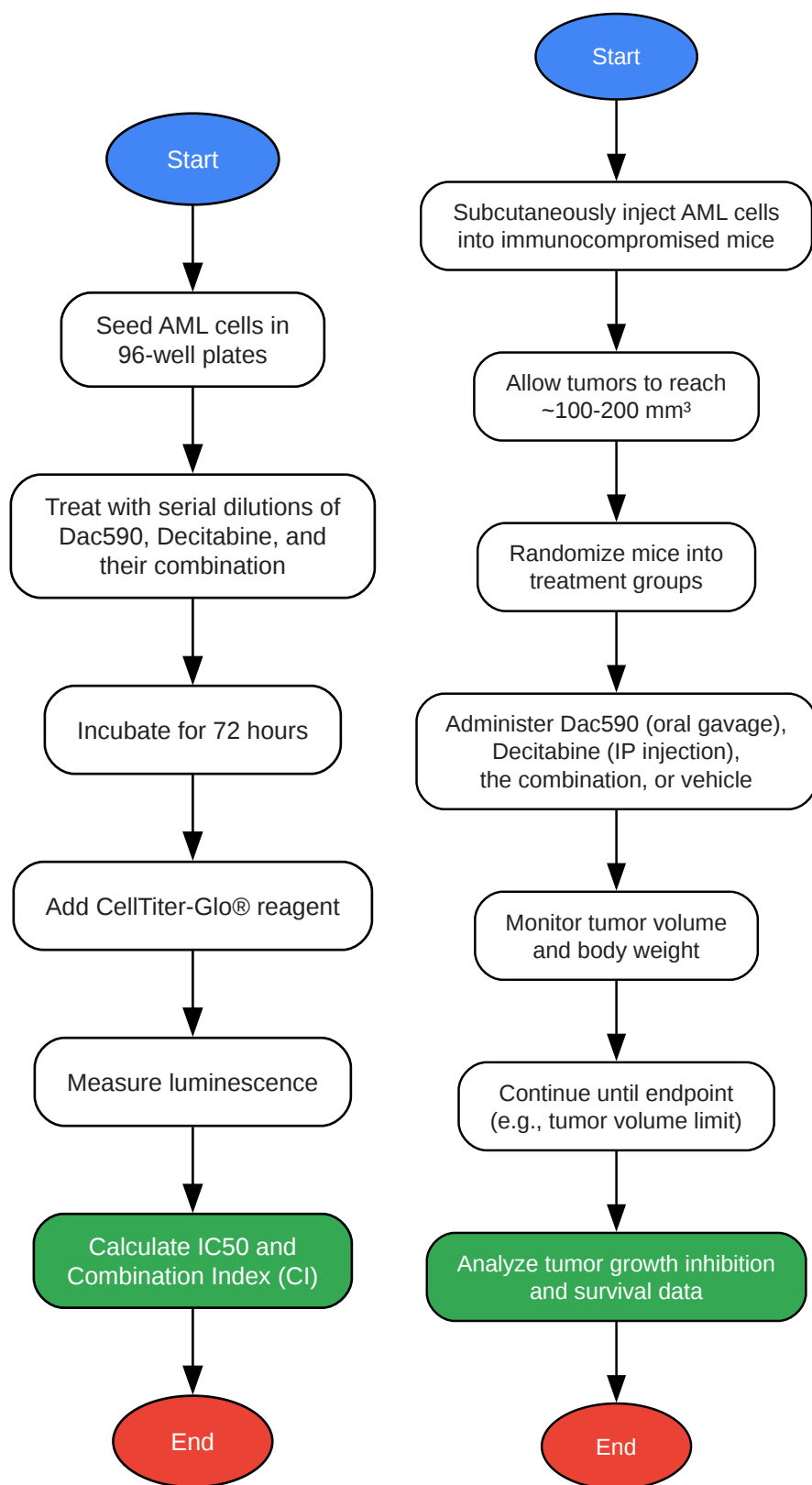
Introduction

Dac590 is a potent and orally bioavailable small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] FTO is overexpressed in various malignancies, including acute myeloid leukemia (AML), where it plays an oncogenic role by regulating the expression of key cancer-related genes. **Dac590** represents a promising therapeutic agent by targeting the epitranscriptomic regulation of gene expression. Preclinical studies have demonstrated the potential of **Dac590** as a monotherapy and in combination with other anti-cancer agents to enhance therapeutic efficacy. These application notes provide an overview of the preclinical data and detailed protocols for investigating **Dac590** in combination with other drugs.

Mechanism of Action: FTO Inhibition

Dac590 functions by selectively inhibiting the demethylase activity of FTO. This leads to an increase in m6A methylation on the mRNA of FTO target genes, such as the proto-oncogenes MYC and CEBPA. The elevated m6A levels result in decreased mRNA stability and translation of these oncogenes, ultimately leading to the suppression of cancer cell proliferation and the induction of apoptosis.





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References

- 1. pubs.acs.org [pubs.acs.org]
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